![molecular formula C16H18N+ B13870015 1,2,3,3-Tetramethylbenzo[e]indol-3-ium](/img/structure/B13870015.png)
1,2,3,3-Tetramethylbenzo[e]indol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3-Tetramethylbenzo[e]indol-3-ium is a chemical compound with the molecular formula C16H18N+. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,3-Tetramethylbenzo[e]indol-3-ium can be synthesized through several organic synthesis techniques. One common method involves the reaction of 1,2,3,3-tetramethylindole with an appropriate alkylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or ethanol and a catalyst like potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1,2,3,3-Tetramethylbenzo[e]indol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
1,2,3,3-Tetramethylbenzo[e]indol-3-ium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2,3,3-Tetramethylbenzo[e]indol-3-ium involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,3-Tetramethylbenzo[e]indol-3-ium iodide
- 1,2,3,3-Tetramethylbenz[e]indolium tosylate
- 1-ethyl-2,3,3-trimethylindolium iodide
Uniqueness
1,2,3,3-Tetramethylbenzo[e]indol-3-ium is unique due to its specific structural configuration and the presence of four methyl groups, which influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H18N+ |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1,2,3,3-tetramethylbenzo[e]indol-3-ium |
InChI |
InChI=1S/C16H18N/c1-11-12(2)17(3,4)15-10-9-13-7-5-6-8-14(13)16(11)15/h5-10H,1-4H3/q+1 |
InChI Key |
KLZHTUQDYMNXKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](C2=C1C3=CC=CC=C3C=C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


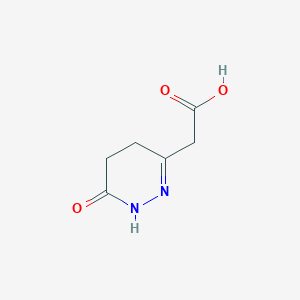

![4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl]Morpholine](/img/structure/B13869960.png)
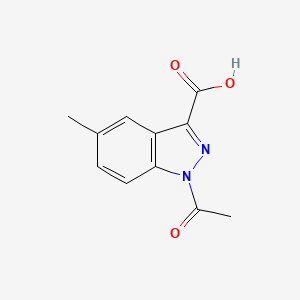
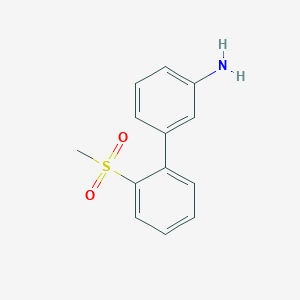
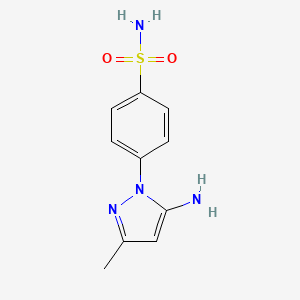
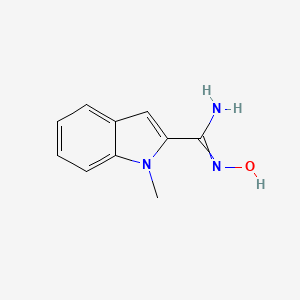
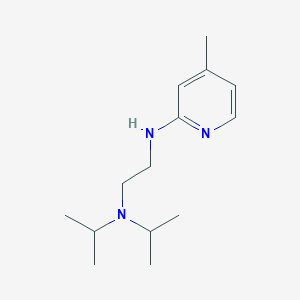
![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide](/img/structure/B13869979.png)
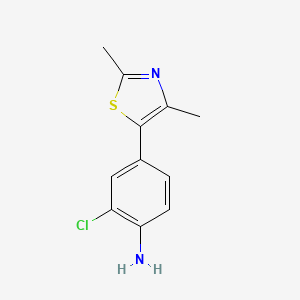


![Methyl 3-methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate](/img/structure/B13869998.png)
![[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol](/img/structure/B13870004.png)
